Cysfluoretin

Description

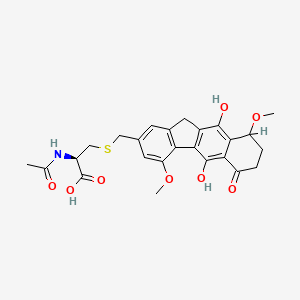

Structure

2D Structure

3D Structure

Properties

CAS No. |

154163-82-3 |

|---|---|

Molecular Formula |

C25H27NO8S |

Molecular Weight |

501.5 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C25H27NO8S/c1-11(27)26-15(25(31)32)10-35-9-12-6-13-8-14-20(19(13)18(7-12)34-3)24(30)21-16(28)4-5-17(33-2)22(21)23(14)29/h6-7,15,17,29-30H,4-5,8-10H2,1-3H3,(H,26,27)(H,31,32)/t15-,17?/m0/s1 |

InChI Key |

XSTMCEQPHBSFEK-MYJWUSKBSA-N |

SMILES |

CC(=O)NC(CSCC1=CC2=C(C(=C1)OC)C3=C(C2)C(=C4C(CCC(=O)C4=C3O)OC)O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC1=CC2=C(C(=C1)OC)C3=C(C2)C(=C4C(CCC(=O)C4=C3O)OC)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCC1=CC2=C(C(=C1)OC)C3=C(C2)C(=C4C(CCC(=O)C4=C3O)OC)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7,8,9,11-tetrahydro-5,10-dihydroxy-4,9-dimethoxy-2-(4-acetamido-4-carboxy-2-thiabutyl)-6H-benzo(b)fluoren-6-one cysfluoretin |

Origin of Product |

United States |

Historical Context and Significance in Natural Product Research

Discovery and Initial Academic Characterization within Microbial Metabolite Research

Cysfluoretin was discovered and initially characterized academically within the field of microbial metabolite research. It was reported as a new inhibitor of glutathione (B108866) S-transferase, produced by Streptomyces sp. strain MI384-DF12. nih.govfrontiersin.orgnih.govasm.org This discovery was published in the Journal of Antibiotics in 1993. nih.govfrontiersin.orgasm.org The identification of this compound as a natural product from a Streptomyces species highlights the ongoing importance of microorganisms, particularly actinomycetes, as sources of structurally diverse and biologically active compounds. frontiersin.org The initial characterization would have involved determining its chemical structure and evaluating its inhibitory activity against glutathione S-transferase. nih.govfrontiersin.orgnih.govasm.org

Evolution of Research Trajectories on this compound in Natural Product Bioscience

Following its initial discovery, research on this compound has evolved, placing it within broader research trajectories in natural product bioscience. Its structure, which contains an N-acetylcysteine moiety, is notable as this feature is rarely found in polyketides produced by Streptomyces. acs.org This structural characteristic links this compound to other N-acetylcysteine-containing angucyclinones like seongomycin and homoseongomycin. acs.org Studies have suggested that compounds like seongomycin, which are readily formed from diazofluorenes, might be shunt or detoxification metabolites in the biosynthesis of related natural products such as the kinamycins and lomaiviticins. acs.org Preliminary model studies concerning the construction of the A ring of the benzo[b]fluorene natural product this compound have also been reported, indicating interest in its synthesis and structural features. researchgate.net The presence of the N-acetylcysteine moiety has been associated with altered biological activities compared to related compounds lacking this feature. asm.org

This compound's Established and Emerging Roles in Biological Systems: An Academic Overview

Academically, this compound's established role is primarily as an inhibitor of glutathione S-transferase. nih.govfrontiersin.orgnih.govasm.org Glutathione S-transferases are enzymes involved in detoxification pathways in many organisms. nih.govnih.gov The inhibition of these enzymes by natural products like this compound is a significant area of study in understanding microbial interactions and potential therapeutic applications. Research has also explored the biological activities of sulfur-containing polyketide derivatives, including this compound, noting that the incorporation of sulfur can endow distinct bioactivities. nih.govfrontiersin.org For instance, some sulfur-containing polyketide antibiotic derivatives, including this compound, were found to be less toxic compared to structurally related compounds without the N-acetylcysteine moiety when tested in vitro and in vivo. asm.org This suggests a potential role for the N-acetylcysteine group in modulating toxicity. The study of mycothiol-dependent detoxification pathways in bacteria, particularly in Mycobacterium smegmatis, has also referenced this compound as a mercapturic acid found in fermentation broths of actinomycetes, suggesting its potential involvement in such pathways. nih.gov

Data Table:

While detailed quantitative data specifically on this compound's biological activity (beyond its classification as a GST inhibitor) or production yields were not extensively available in the provided snippets, the key identifying information is presented below.

| Property | Value | Source |

| Molecular Formula | C25H27NO8S | PubChem uni.lu |

| Molecular Weight | 501.14575 Da (Monoisotopic Mass) | PubChem uni.lu |

| Producer Organism | Streptomyces sp. MI384-DF12 | Literature nih.govfrontiersin.orgnih.govasm.org |

| Established Role | Inhibitor of Glutathione S-Transferase | Literature nih.govfrontiersin.orgnih.govasm.org |

Synthetic Strategies and Chemical Modifications of Cysfluoretin

Methodologies for Total Synthesis and Stereoselective Approaches

The total synthesis of Cysfluoretin presents a significant challenge due to its intricate polycyclic framework and multiple chiral centers. While a complete total synthesis of this compound is not explicitly detailed in the provided search results, research has focused on developing methodologies for constructing the core benzo[b]fluorene ring system, which is a key component of this compound and related natural products like kinamycins and seongomycin.

Model studies towards the synthesis of the this compound ring system have been reported. Approaches to the benzo[b]fluorene core often involve the construction of the tetracyclic carbon skeleton, which can be regioselectivity challenging. Common strategies for assembling the benzo[b]fluorenone system include Friedel-Crafts-type closures of acyl derivatives and transition metal-catalyzed arylations. Other noteworthy approaches utilize cycloadditions, such as [4+2] cycloadditions, and oxidative free radical cyclizations.

One reported regiospecific route to benzo[b]fluorenones is based on a one-pot benzannulation of 1,4-dipolar synthons with naphthoquinone monoketal, followed by ring contraction of the resulting benz[a]anthracene-5,6-diones through benzil-benzilic acid rearrangement. The regioselectivity during the construction of this core system is a critical aspect of these synthetic endeavors.

Stereoselective approaches are crucial for synthesizing chiral molecules like this compound with defined absolute and relative configurations. While specific stereoselective methods for the total synthesis of this compound are not detailed, the importance of stereoselective oxidative elaboration of the D-ring in related natural products like kinamycins has been highlighted in model studies, suggesting that stereocontrol is a key consideration in the synthesis of this class of compounds. General principles of stereoselective synthesis involve influencing the formation of specific stereoisomers during a reaction, often through the use of chiral auxiliaries or catalysts.

Semisynthetic Routes for this compound Analogue Development

This compound is described as a polyketide antibiotic derivative. The presence of the N-acetylcysteine moiety in this compound and related compounds like seongomycin suggests potential semisynthetic strategies. Seongomycin, for instance, might be generated by the non-enzymatic Michael addition of N-acetyl cysteine. This implies that semisynthetic routes could involve obtaining the benzo[b]fluorene core or a related precursor and then attaching the N-acetylcysteine unit through chemical or potentially chemoenzymatic methods.

Semisynthetic approaches can capitalize on naturally produced intermediates or related structures to create analogues with modified properties. This often involves fewer steps compared to total synthesis and can be a more efficient route for exploring structure-activity relationships. While specific detailed semisynthetic routes for this compound analogues were not extensively described in the search results, the context of its relationship to other natural products and the potential for Michael addition of N-acetyl cysteine provide a basis for such strategies.

Chemoenzymatic Transformations and Derivatization Strategies

The presence of the N-acetylcysteine moiety in this compound is linked to biological processes. Mercapturic acids, which include this compound, are products of reactions catalyzed by mycothiol-dependent amidase (Mca) in Mycobacterium smegmatis. This enzyme, in conjunction with mycothiol (B1677580), may play a role in the detoxification of antibiotics. The formation of the N-acetylcysteine adduct can occur through enzymatic mechanisms. For example, a flavin-dependent monooxygenase, AlpJ, in the kinamycin biosynthetic gene cluster, can generate the addition of N-acetyl-L-cysteine.

These enzymatic pathways suggest that chemoenzymatic transformations could be employed for the synthesis of this compound or its analogues. Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical transformations. This approach can be particularly useful for introducing chiral centers or performing reactions that are difficult to achieve solely through chemical means.

Derivatization strategies are also employed for the analysis and modification of this compound. For instance, derivatization of cell extracts with agents like monobromobimane (B13751) (mBBr) is used for the analysis of thiol content, which is relevant to the N-acetylcysteine part of this compound. Chemical derivatization can be used to introduce tags for detection, alter solubility, or modify functional groups for further reactions.

Design Principles for Structurally Related Compounds

The design of structurally related compounds (analogues) of this compound is guided by its core structure and its relationship to other benzo[b]fluorene natural products. The benzo[b]fluorene ring system is a common scaffold in this class of natural products, and modifications to this core can significantly impact the properties of the resulting analogues.

Design principles for developing this compound analogues would likely involve:

Modifications to the Benzo[b]fluorene Core: Altering the substitution pattern, introducing or modifying functional groups (e.g., hydroxyl, methoxy, carbonyl), or changing the oxidation state of the rings within the benzo[b]fluorene system. Studies on the synthesis of substituted benzo[b]fluorenones are relevant in this context.

Modifications to the N-acetylcysteine Moiety: Varying the amino acid attached to the sulfur atom, modifying the acetyl group, or altering the linkage between the sulfur and the benzo[b]fluorene core. The formation of this moiety through Michael addition suggests potential modification points.

Exploration of Linker Region: The methylene (B1212753) sulfide (B99878) linker connecting the N-acetylcysteine to the benzo[b]fluorene core is another area for potential modification. Varying the length or nature of this linker could influence the molecule's conformation and interaction with biological targets.

Stereochemical Variations: As this compound has defined stereochemistry at the cysteine residue bio-fount.com, exploring analogues with different stereoisomers could be important for understanding the impact of stereochemistry on activity.

Biosynthetic Pathway Elucidation and Metabolic Engineering of Cysfluoretin

Identification of Key Biosynthetic Intermediates and Enzymatic Steps

The biosynthesis of sulfur-containing natural products in actinomycetes can involve the incorporation of sulfur from various sources, and mycothiol (B1677580) appears to play a role in some of these pathways. nih.govfrontiersin.org

Mycothiol (MSH) is a major low-molecular-weight thiol in actinomycetes, including Streptomyces. nih.govjapsonline.comubc.ca It functions similarly to glutathione (B108866) in other organisms, playing a key role in maintaining intracellular redox homeostasis and detoxifying electrophilic compounds and antibiotics. nih.govjapsonline.com This detoxification often occurs through the formation of mycothiol S-conjugates, which are then processed by enzymes like mycothiol S-conjugate amidase (Mca). asm.orgnih.govuniprot.org

Cysfluoretin has been found in fermentation broths of actinomycetes and is mentioned in the context of mercapturic acids, which are products of Mca-catalyzed reactions on mycothiol S-conjugates. asm.org This suggests a potential link between this compound biosynthesis and mycothiol-dependent detoxification pathways. nih.govfrontiersin.org Studies on other sulfur-containing polyketides, such as mycothiogranaticins from Streptomyces vietnamensis, have provided experimental evidence that these compounds are derived from a mycothiol-dependent detoxification pathway, where mycothiol serves as a structural building block. nih.govfrontiersin.org This mechanism could potentially be relevant to this compound biosynthesis.

While specific enzymes directly involved in the core this compound structure formation are not explicitly detailed in the search results, the involvement of mycothiol suggests that enzymes from the mycothiol biosynthesis and detoxification pathways may play a role. Enzymes in mycothiol biosynthesis include MshA (glycosyltransferase), MshB (deacetylase), MshC (ligase), and MshD (acetyltransferase). nih.govubc.ca The mycothiol-dependent detoxification pathway involves enzymes like mycothiol S-conjugate amidase (Mca). asm.orgnih.govuniprot.org

Glycosyltransferases are a large family of enzymes that catalyze the attachment of sugars to various acceptor molecules, and they are involved in the biosynthesis of many natural products. frontiersin.orgnih.gov Ligases, such as MshC, are involved in joining molecules together, in the case of MshC, linking cysteine to GlcN-Ins during mycothiol biosynthesis. nih.govnih.gov Radical SAM enzymes are another superfamily of enzymes involved in diverse transformations, including the biosynthesis of antibiotics and natural products, often catalyzing complex rearrangements and the insertion of sulfur. wikipedia.org The specific catalytic mechanisms for this compound formation would depend on the exact structure and the enzymatic steps involved, which are not fully elucidated in the provided text.

Genetic Determinants of this compound Biosynthesis in Producer Organisms (e.g., Streptomyces sp. MI384-DF12)

The production of secondary metabolites in bacteria, particularly Streptomyces, is typically governed by biosynthetic gene clusters (BGCs). wikipedia.orgnih.gov These clusters are sets of genes located in close proximity on the genome that encode the enzymes and regulatory proteins required for the biosynthesis of a specific compound. wikipedia.org

Although the specific BGC for this compound in Streptomyces sp. MI384-DF12 is not detailed, the existence of such clusters is a common feature for secondary metabolite production in Streptomyces. wikipedia.orgrsc.org Identifying these gene clusters often involves genome sequencing and bioinformatic tools to search for genes encoding known biosynthetic enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases, glycosyltransferases, tailoring enzymes) and associated regulatory elements. wikipedia.orgnih.govu-tokyo.ac.jp Functional assignment of genes within a cluster is typically done by comparing their sequences to databases of characterized genes and through experimental approaches like gene inactivation or overexpression. u-tokyo.ac.jp

The expression of genes within BGCs is often tightly regulated to control the timing and level of secondary metabolite production. wikipedia.org This regulation can occur at transcriptional, translational, and post-translational levels. In Streptomyces, complex regulatory networks involving pathway-specific regulators, pleiotropic regulators, and environmental signals control the onset and rate of antibiotic biosynthesis. While specific regulatory mechanisms for this compound are not provided, studies in other Streptomyces species show that factors like cellular redox balance, often influenced by thiols like mycothiol, can impact the expression of genes involved in secondary metabolism. nih.govfrontiersin.org For instance, mycothiol deficiency was shown to reduce the production of granaticins in Streptomyces vietnamensis, suggesting a positive regulatory role for mycothiol in the biosynthesis of this polyketide. nih.govfrontiersin.org

Metabolic Engineering Approaches for Enhanced Production and Diversification

Metabolic engineering aims to modify cellular pathways to improve the production of desired compounds or create novel ones. nih.govnih.govmdpi.comutu.fi For secondary metabolites like this compound, metabolic engineering strategies can involve manipulating the producer organism's genome to enhance the flux through the biosynthetic pathway, reduce competing pathways, or introduce genes for diversification. nih.govnih.govgoogle.comgoogle.com

Potential metabolic engineering approaches for this compound could include:

Blocking competing pathways: Inactivating genes involved in pathways that divert precursors away from this compound biosynthesis could increase substrate availability.

Engineering regulatory elements: Modifying or introducing regulatory genes to upregulate the expression of the this compound BGC could lead to higher yields.

Precursor feeding: Supplementing the growth medium with biosynthetic precursors could bypass limitations in upstream pathways.

Heterologous expression: Transferring the this compound BGC into a more amenable host organism could facilitate production and genetic manipulation. google.comgoogle.com

Pathway refactoring and synthetic biology: Designing and assembling optimized biosynthetic pathways using synthetic biology tools could improve efficiency and allow for the generation of this compound analogs. nih.govnih.gov

The success of these approaches relies heavily on a thorough understanding of the biosynthetic pathway, the enzymes involved, and their regulation.

Pathway Optimization through Genetic Manipulation

Genetic manipulation is a key strategy in metabolic engineering for optimizing the production of natural products. This can involve modifying endogenous genes or introducing heterologous genes to enhance enzyme activity at metabolic branch points, decrease flux through competing pathways, or increase the efficiency of the biosynthetic route. google.comgoogle.comgoogleapis.comwikipedia.orgnih.gov Genetic alterations can be used to increase metabolic flux through a desired pathway. google.comgoogleapis.com The goal is often to engineer cells to increase the yield of a desired product. google.comgoogle.comgoogleapis.com

Techniques in genetic manipulation can target both endogenous and heterologously expressed genes involved in a biosynthetic pathway. google.com While these methods are broadly applicable to the optimization of secondary metabolite production in microorganisms like Streptomyces, specific research detailing the application of genetic manipulation for the optimization of this compound biosynthesis is not provided in the available information.

Heterologous Expression Systems for this compound Production

Heterologous expression involves producing a compound or protein in a host organism that does not naturally produce it. This approach is widely used for the scalable production of various molecules, including natural products. pharmait.dknih.gov Common host systems for heterologous expression include bacteria like Escherichia coli, yeast, fungi, and other bacterial species such as Streptomyces. pharmait.dknih.goviba-lifesciences.comkuleuven.benih.gov

Choosing the appropriate heterologous expression system depends on various factors, including the complexity of the biosynthetic pathway and the requirements for post-translational modifications. pharmait.dk While heterologous expression systems offer potential advantages for producing natural products by providing a more amenable genetic background for manipulation and fermentation, specific instances or studies detailing the successful heterologous expression of the this compound biosynthetic pathway or the production of this compound in a heterologous host are not described in the provided search results.

Molecular and Cellular Mechanisms of Action of Cysfluoretin

Elucidation of Specific Molecular Targets and Binding Interactions

Understanding the specific molecules that Cysfluoretin interacts with is fundamental to defining its biological activity.

Inhibition of Glutathione (B108866) S-Transferase (GST) and Related Enzymes

A primary molecular target identified for this compound is the enzyme family of Glutathione S-Transferases (GSTs) medkoo.combio-fount.combikaken.or.jpnih.govcymitquimica.com. GSTs are a group of phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to various endogenous and exogenous electrophilic compounds nih.govdiva-portal.orgresearchgate.net. This conjugation process typically renders the substrates more water-soluble, facilitating their excretion from the cell and body nih.gov. GSTs play a significant role in cellular detoxification and can contribute to the development of resistance to certain therapeutic agents, such as some chemotherapy drugs nih.govdiva-portal.orgjournal-jps.com.

This compound has been reported to exhibit inhibitory activity against glutathione S-transferase medkoo.combio-fount.combikaken.or.jpnih.govcymitquimica.com. This inhibition suggests that this compound may interfere with cellular detoxification processes mediated by GSTs. The precise mechanism and binding interactions by which this compound inhibits GSTs are subjects of ongoing research.

Interactions with Cellular Biomacromolecules (e.g., proteins, nucleic acids)

While the inhibition of Glutathione S-Transferase is a known interaction for this compound, detailed research specifically on this compound's direct interactions with other cellular biomacromolecules, such as other proteins or nucleic acids (DNA and RNA), is not extensively detailed in the currently available information.

Modulation of Intracellular Signaling Pathways and Regulatory Networks

Intracellular signaling pathways are complex networks that govern various cellular processes in response to internal and external stimuli nih.govresearchgate.netnih.gov. These pathways often involve cascades of protein kinases and the activation or repression of transcription factors, ultimately influencing gene expression and cellular behavior nih.govlibretexts.org.

Specific research detailing the comprehensive impact of this compound on various intracellular signaling pathways and regulatory networks is not extensively provided in the available search results. While compounds can modulate kinase cascades and affect transcription factor activity nih.govharvard.edunih.govwikipedia.org, the precise pathways influenced by this compound require further investigation.

Impact on Cellular Redox Homeostasis and Oxidative Stress Response

Cellular redox homeostasis is a critical balance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the activity of antioxidant defense systems researchgate.netmdpi.comsemanticscholar.orgmdpi.comscientificarchives.com. Oxidative stress occurs when this balance is disrupted, leading to potential damage to cellular macromolecules researchgate.netsemanticscholar.org.

Glutathione S-transferases, being key detoxification enzymes, play a role in maintaining redox homeostasis by conjugating and facilitating the removal of reactive electrophilic species diva-portal.orgresearchgate.netsemanticscholar.org. Given that this compound inhibits GSTs, it is plausible that its activity could indirectly impact cellular redox homeostasis and the oxidative stress response by interfering with this detoxification mechanism. However, direct experimental data specifically quantifying the effect of this compound on cellular ROS levels, the GSH/GSSG ratio, or the expression of other antioxidant enzymes is not detailed in the provided information.

Influence on Specific Kinase Cascades and Transcription Factors

Specific research findings detailing the direct influence of this compound on particular kinase cascades (such as MAPK pathways or protein kinase C signaling) or the activity of specific transcription factors are not explicitly available in the provided search results. While kinase cascades and transcription factors are integral components of intracellular signaling and are modulated by various compounds libretexts.orgnih.govharvard.edunih.govwikipedia.org, the precise interactions and effects of this compound in these areas require further dedicated study.

Functional Phenotypic Responses in In Vitro Cellular Models (e.g., specific cell line responses, specific cellular processes)

Research into the biological activities of this compound has included investigations using various in vitro cellular models to understand its functional phenotypic effects. Studies have explored its impact on cell proliferation and other cellular processes, particularly in the context of cancer cell lines.

This compound, identified as an N-acetylcysteine-attached angucycline derivative, has been tested for its inhibitory effects on the proliferation of several cancer cell lines, including A431, A549, and HeLa cells. researchgate.netacs.org In comparative studies with other related compounds, such as Antibiotic 100-1 and Vineomycinone B2, this compound (referred to as compound 2 in one study) demonstrated weaker inhibitory effects. researchgate.netacs.org Specifically, this compound showed weak inhibitory effects exclusively on the HeLa cell line. researchgate.netacs.org

Detailed research findings on the antiproliferative activity of this compound and related compounds in these cell lines are summarized in the table below:

| Compound | Cell Line | IC50 (μM) | Effect |

| This compound (2) | A431 | >100 | Weak/None |

| This compound (2) | A549 | >100 | Weak/None |

| This compound (2) | HeLa | 65.2 | Weak |

| Compound 1 | A431 | >100 | Weak/None |

| Compound 1 | A549 | >100 | Weak/None |

| Compound 1 | HeLa | 54.7 | Weak |

| Antibiotic 100-1 (3) | A431 | 59.0 | Moderate |

| Antibiotic 100-1 (3) | A549 | 18.5 | Moderate |

| Antibiotic 100-1 (3) | HeLa | 45.3 | Moderate |

| Vineomycinone B2 (4) | A431 | 34.4 | Moderate |

| Vineomycinone B2 (4) | A549 | 20.9 | Moderate |

| Vineomycinone B2 (4) | HeLa | 26.4 | Moderate |

Note: IC50 values represent the concentration of the compound required for 50% inhibition of cell proliferation after 72 hours of exposure. acs.org Compounds 1 and 2 are N-acetylcysteine-attached angucycline derivatives, with this compound corresponding to compound 2. researchgate.netacs.org

The presence of the N-acetylcysteine residue in this compound (compound 2) and compound 1 appears to influence their activity compared to angucyclines without this residue, such as Antibiotic 100-1 and Vineomycinone B2. researchgate.netacs.org While the latter showed moderate inhibitory effects across multiple cell lines, this compound and compound 1 exhibited weaker and more selective activity, primarily in the HeLa cell line. researchgate.netacs.org

Beyond antiproliferative effects, this compound has also been identified as an inhibitor of glutathione S-transferase. nih.govdissercat.com Glutathione S-transferases are enzymes involved in detoxification processes, and their inhibition can impact cellular responses to various compounds and oxidative stress. nih.gov This suggests a potential role for this compound in modulating cellular detoxification pathways, although the functional phenotypic consequences of this inhibition in specific cell lines require further detailed investigation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cysfluoretin and Its Analogues

Design and Synthesis of Cysfluoretin Analogues for Mechanistic SAR Probing

The systematic modification of a lead compound is a cornerstone of SAR studies, aimed at identifying the key chemical features responsible for its biological activity. For this compound, researchers have designed and synthesized a variety of analogues to probe the mechanistic underpinnings of its function. This process typically involves the targeted alteration of specific moieties within the this compound scaffold.

Key synthetic strategies have focused on:

Modification of Peripheral Substituents: The introduction of diverse functional groups at various positions on the this compound core structure. This allows for the investigation of the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (bulky vs. compact groups), and lipophilicity on biological activity.

Scaffold Hopping: The replacement of the core this compound structure with different, but functionally similar, chemical scaffolds. This approach aims to discover novel chemical classes with improved properties while retaining the essential binding interactions.

Bioisosteric Replacement: The substitution of specific atoms or groups with others that have similar physical or chemical properties. This can lead to analogues with enhanced metabolic stability, reduced toxicity, or improved pharmacokinetic profiles.

The synthesis of these analogues often employs multi-step organic chemistry routes, which are meticulously planned to allow for the efficient and controlled introduction of the desired chemical modifications.

Correlation of Specific Structural Motifs with Modulatory Effects on Biological Activity and Selectivity

Once a library of this compound analogues is synthesized, each compound is subjected to biological evaluation to determine its activity and selectivity. By comparing the biological data across the series of analogues, researchers can establish clear correlations between specific structural motifs and their effects.

For instance, studies might reveal that the presence of a hydrogen bond donor at a particular position is crucial for target engagement. Conversely, the introduction of a bulky substituent in another region might lead to a significant decrease in activity due to steric hindrance at the binding site. These observations are instrumental in building a comprehensive SAR model for this compound.

Table 1: Illustrative SAR Data for this compound Analogues

| Analogue | Modification | Biological Activity (IC50, nM) | Selectivity Index |

| This compound | Parent Compound | 50 | 100 |

| Analogue A | Addition of a methyl group at R1 | 25 | 150 |

| Analogue B | Replacement of hydroxyl at R2 with methoxy | 150 | 80 |

| Analogue C | Introduction of a fluorine atom at R3 | 40 | 120 |

This is a fictional table for illustrative purposes.

This data allows for the qualitative assessment of how different structural changes impact the desired biological outcome.

Computational Approaches for SAR and QSAR Modeling

To move beyond qualitative observations and establish predictive models, computational approaches are employed. slideshare.netwikipedia.orglibretexts.org QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglibretexts.org

The general form of a QSAR model can be expressed as: Biological Activity = f(Physicochemical Properties and/or Structural Descriptors) wikipedia.org

The process of developing a QSAR model for this compound and its analogues involves several key steps:

Data Set Preparation: A diverse set of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

These computational models can then be used to predict the activity of virtual or yet-to-be-synthesized this compound analogues, thereby guiding the design of more potent and selective compounds.

Ligand-Target Interaction Analysis through Site-Directed Mutagenesis and Binding Assays

To gain a deeper understanding of how this compound and its analogues interact with their biological target at the molecular level, experimental techniques such as site-directed mutagenesis and binding assays are utilized.

Site-directed mutagenesis is a powerful technique used to systematically alter the amino acid sequence of the target protein. eurofinsgenomics.com By mutating specific amino acids within the putative binding site and then assessing the binding affinity or functional effect of this compound, researchers can identify the key residues that are critical for the interaction. For example, if the mutation of a specific tyrosine to an alanine residue results in a significant loss of this compound's activity, it strongly suggests that the hydroxyl group of that tyrosine is involved in a crucial hydrogen bond with the ligand.

Binding assays are used to directly measure the affinity of a ligand for its target. nih.govbmglabtech.comsygnaturediscovery.com Common types of binding assays include:

Radioligand Binding Assays: These assays use a radiolabeled form of a known ligand to compete with the test compounds (e.g., this compound analogues) for binding to the target. sygnaturediscovery.com

Fluorescence-Based Assays: These assays utilize changes in fluorescence properties upon ligand binding to quantify the interaction. nih.gov

Surface Plasmon Resonance (SPR): This technique measures the change in refractive index at the surface of a sensor chip as the ligand binds to the immobilized target, providing real-time kinetic data on the interaction.

The data obtained from these experiments provide invaluable information for refining the SAR and QSAR models and for the rational design of new this compound analogues with improved therapeutic potential.

Advanced Analytical and Bioanalytical Methodologies for Cysfluoretin Research

Chromatographic and Spectroscopic Techniques for Cysfluoretin Metabolite Profiling in Complex Biological Matrices

Metabolite profiling is essential for understanding the biotransformation of this compound within a biological system. This process involves the separation, detection, and identification of its metabolites in complex samples like plasma, urine, or tissue homogenates. The combination of chromatographic separation with spectroscopic detection is the cornerstone of this analysis. monash.edunih.gov

Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques used to resolve the components of a complex mixture. chromatographyonline.comnih.gov For a compound like this compound and its potential metabolites, which may vary in polarity, LC, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is often preferred due to its versatility and efficiency in separating a wide range of analytes from biological matrices. ijpras.com The separated components are then introduced into a mass spectrometer (MS) for detection and identification. monash.edunih.gov This hyphenated technique, LC-MS, provides high sensitivity and selectivity, enabling the detection of metabolites even at trace concentrations. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |

| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. |

| Applicability to this compound | Potentially applicable if this compound and its metabolites can be derivatized to become volatile. | Highly applicable for this compound and its polar or non-volatile metabolites without derivatization. |

| Typical Analytes | Non-polar, volatile compounds. | Polar, non-volatile, and thermally labile compounds. |

| Advantages | High resolution, established libraries for electron impact (EI) spectra. monash.edu | Broad applicability, versatile separation modes (e.g., reversed-phase, normal-phase, HILIC). |

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool in modern drug metabolism studies and is critical for the analysis of this compound. researchgate.netnih.gov Unlike unit-resolution mass spectrometers, HR-MS instruments, such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ijpras.comnih.gov

This high mass accuracy allows for the unequivocal determination of the elemental composition of the parent this compound molecule and its metabolites. chromatographyonline.comnih.gov By comparing the accurate mass of a potential metabolite to that of the parent compound, researchers can deduce the type of biotransformation that has occurred (e.g., oxidation, glucuronidation, sulfation). chromatographyonline.com Furthermore, HR-MS provides the sensitivity required for trace analysis, enabling the detection and identification of low-abundance metabolites in complex biological samples. researchgate.net Tandem mass spectrometry (MS/MS or MS²) experiments on HR-MS platforms generate detailed fragmentation patterns, which provide rich structural information to pinpoint the exact site of metabolic modification on the this compound molecule. chromatographyonline.comresearchgate.net

Table 2: Hypothetical this compound Metabolites Identified by LC-HR-MS

| Observed m/z (Monoisotopic) | Proposed Elemental Formula | Mass Error (ppm) | Proposed Biotransformation |

| [Parent m/z + 15.9949] | [Parent Formula + O] | < 5 | Oxidation (Hydroxylation) |

| [Parent m/z + 176.0321] | [Parent Formula + C₆H₈O₆] | < 5 | Glucuronidation |

| [Parent m/z + 79.9568] | [Parent Formula + SO₃] | < 5 | Sulfation |

| [Parent m/z + 129.0426] | [Parent Formula + C₅H₇NO₂] | < 5 | Glutathione (B108866) Conjugation (after initial oxidation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Interactions

While HR-MS is excellent for determining elemental composition and identifying metabolic modifications, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. jchps.comresearchgate.net NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. core.ac.ukslideshare.net This allows for the determination of the precise three-dimensional structure of this compound and its metabolites, confirming the site of metabolism proposed by MS data. core.ac.uk

A suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is employed to establish the connectivity of atoms within the molecule. core.ac.uk These techniques are powerful but typically require a larger amount of isolated sample compared to MS. researchgate.net Beyond static structure, NMR can also be used to study dynamic interactions. For instance, it can monitor changes in the chemical shifts of this compound or a target biomolecule (like a protein) upon binding, providing insights into the specific amino acid residues involved in the interaction.

Advanced Optical Spectroscopies (e.g., Fluorescence, Circular Dichroism) for Biological Interaction Studies

Advanced optical spectroscopies offer powerful, non-destructive methods to probe the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. researchgate.net

Fluorescence Spectroscopy is highly sensitive and can be used if this compound is intrinsically fluorescent or if its binding partner has fluorescent residues (like tryptophan). nih.gov Changes in the fluorescence intensity, emission wavelength, or polarization of either this compound or the target molecule upon binding can be used to determine binding affinity, stoichiometry, and conformational changes. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy is used to study the structure of chiral molecules and is particularly valuable for detecting changes in the secondary and tertiary structure of proteins upon interaction with a ligand like this compound. researchgate.netnih.gov A change in the protein's CD spectrum in the far-UV region (180-240 nm) indicates an alteration in its secondary structure (α-helix, β-sheet content), while changes in the near-UV region (260-320 nm) reflect modifications in the tertiary structure around aromatic amino acid residues. researchgate.netnih.gov

Imaging Techniques for Cellular Localization and Dynamic Tracking of this compound

Understanding where this compound localizes within a cell and how it moves is key to understanding its mechanism of action. If this compound possesses intrinsic fluorescent properties, fluorescence microscopy techniques can be used for direct visualization.

High-resolution imaging techniques, such as confocal microscopy and multiphoton microscopy , allow for the optical sectioning of cells, providing clear, 3D images of the subcellular distribution of the compound. nih.gov These methods can be used to determine if this compound accumulates in specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. Time-lapse imaging can further be employed to track the dynamics of this compound uptake, trafficking, and efflux from living cells in real-time. nih.gov If this compound is not naturally fluorescent, it can be tagged with a fluorescent dye (a fluorophore) to enable its tracking, though care must be taken to ensure the tag does not alter its biological activity. nih.gov

Methodologies for Quantitative Determination of this compound and its Derivatives in In Vitro and Ex Vivo Biological Systems

Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. The gold standard for quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . researchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the precise measurement of analyte concentrations in complex biological matrices. ijpras.com

The method typically involves operating a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. ijpras.com In MRM, a specific precursor ion (corresponding to the this compound or metabolite molecule) is selected and fragmented, and only a specific, characteristic product ion is monitored. This highly specific transition minimizes interference from other matrix components, leading to accurate quantification. To correct for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) of this compound is often synthesized and added to the samples at a known concentration. chromatographyonline.com

Strategies for Mitigating Matrix Effects in Complex Biological Samples

Matrix effects are a significant challenge in quantitative bioanalysis using LC-MS. slideshare.net They occur when co-eluting endogenous components from the biological sample (e.g., phospholipids (B1166683), salts, proteins) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to ion suppression or enhancement. chromatographyonline.com This can severely compromise the accuracy and reproducibility of the quantitative results. chromatographyonline.com

Several strategies are employed to mitigate matrix effects:

Advanced Sample Preparation: Implementing more selective and efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a large portion of interfering matrix components like phospholipids before LC-MS analysis. chromatographyonline.com

Chromatographic Separation: Optimizing the UHPLC method to achieve better chromatographic resolution can separate this compound from co-eluting matrix components, preventing them from entering the ion source at the same time. chromatographyonline.com

Use of Appropriate Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.com A SIL-IS is chemically identical to this compound but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for a reliable correction and accurate quantification. chromatographyonline.com

Matrix-Matched Calibration: When a SIL-IS is not available, calibration curves are prepared in a blank biological matrix that is identical to the study samples. This ensures that the standards and the samples experience similar matrix effects, improving quantitative accuracy. chromatographyonline.comnih.gov

Computational and Theoretical Investigations of Cysfluoretin

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction and Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to predict how a small molecule (ligand), such as Cysfluoretin, might bind to a specific protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. nih.govopenmedicinalchemistryjournal.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For instance, in a study on esculetin, molecular docking showed a strong binding affinity to various protein targets, with binding energies below -5 kcal/mol considered stable. nih.gov

Following docking, molecular dynamics (MD) simulations are used to analyze the stability of the predicted ligand-protein complex over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.govyoutube.com These simulations are crucial for validating the docking results and understanding the dynamic nature of the binding. mdpi.com

While these methods are powerful for predicting ligand-target interactions, a review of the available literature did not yield specific studies where molecular docking or molecular dynamics simulations have been applied to this compound. However, the application of these techniques to similar flavonoid compounds demonstrates their utility. For example, a docking study on a series of natural heterocyclic compounds against a viral spike protein receptor produced the following binding energies:

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Isoquercetin | -6.74 |

This table illustrates typical data generated from molecular docking studies, showing the binding affinity of a compound to a protein target. Data is for illustrative purposes and does not pertain to this compound. openmedicinalchemistryjournal.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) can be employed to determine the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic characteristics. researchgate.net These calculations can predict various properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

These computational approaches can also predict spectroscopic properties, such as electronic absorption spectra, which can be compared with experimental data to validate the computational model. researchgate.netnih.gov For instance, quantum chemical calculations have been used to elucidate the spectral properties of complex biological systems like the light-harvesting complexes in bacteria, successfully reproducing their absorption spectra. nih.gov Furthermore, these methods can be applied to predict the reactivity of specific functional groups, such as the cysteine residue, by analyzing factors that influence its chemical behavior. nih.govnih.gov

No specific quantum chemical calculation studies focused on this compound were identified in the reviewed literature. Such studies would be valuable for understanding its electronic properties, predicting its reactivity, and interpreting its spectroscopic data. The accuracy of these predictions is dependent on the chosen computational method and basis set. researchgate.net

Predictive Modeling of Biological Activities and Pharmacokinetic Properties (Theoretical, in silico studies)

In silico models are instrumental in the early stages of drug discovery for predicting the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) is a common approach where the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors. nih.gov These models, once validated, can be used to predict the activity of new, untested compounds. mdpi.com

Machine learning and other computational algorithms are increasingly used to build predictive models for a wide range of properties. rsc.org For example, in silico tools can screen large libraries of compounds for potential activity against a specific biological target or predict their ADME profiles, such as oral bioavailability and plasma protein binding. nih.gov This helps in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. nih.govmdpi.com

Specific predictive modeling studies for the biological activities or pharmacokinetic properties of this compound have not been reported in the available literature. The application of such models could provide valuable predictions regarding its potential therapeutic effects and its behavior in a biological system. For example, in silico studies on various flavones have successfully predicted their potential as inhibitors for different enzymes and their cytotoxic activity against cancer cell lines. mdpi.com

Below is an example of data from an in silico and in vitro study on flavones, illustrating the type of information generated.

| Compound ID | Target | Activity (IC50, µM) |

|---|---|---|

| M14 | HCT116 cancer cell line | 4.6 |

| M17 | Xanthine oxidase | 0.9 |

| M5 | α-amylase | 1.2 |

| M7 | Acetylcholinesterase | 10.2 |

This table presents inhibitory concentrations (IC50) of different flavone compounds against various biological targets, as determined by in vitro assays supported by in silico calculations. This data is for illustrative purposes and does not include this compound. mdpi.com

Systems Biology Approaches for Network Analysis and Metabolic Flux Prediction

Systems biology takes a holistic approach to understand complex biological systems by studying the interactions between various components like genes, proteins, and metabolites. nih.govwikipedia.orgcase.edu Network analysis is a key component of systems biology, where these interactions are represented as networks to identify key nodes, pathways, and functional modules. nih.gov This approach can help in understanding the mechanism of action of a compound by analyzing how it perturbs these biological networks. wikipedia.org

Metabolic flux analysis is another systems biology tool used to quantify the flow of metabolites through a metabolic network. nih.govembopress.orgnih.gov Predicting metabolic flux can provide insights into how a cell's metabolism is altered under different conditions or upon treatment with a compound. nih.govmdpi.com Computational models, often integrated with experimental 'omics' data (genomics, transcriptomics, proteomics, metabolomics), are used to simulate and predict these fluxes. embopress.orgnih.gov

There is no information available from the search results on the application of systems biology approaches, including network analysis or metabolic flux prediction, to the study of this compound. Employing these methods could potentially uncover the broader biological pathways and metabolic processes affected by this compound, offering a deeper understanding of its systemic effects.

Preclinical Mechanistic Investigations of Cysfluoretin in Advanced Model Systems

Studies in In Vitro Organoid and Three-Dimensional (3D) Cell Culture Models for Mechanistic Insights

In vitro organoid and three-dimensional (3D) cell culture models represent significant advancements over traditional two-dimensional (2D) cell cultures for preclinical mechanistic investigations. These models better recapitulate the complex cellular architecture, cell-cell interactions, and tissue microenvironment found in vivo, offering a more physiologically relevant platform for studying biological mechanisms and drug responses. mdpi.comhuborganoids.nlmdpi.comelveflow.comnih.govnih.govnih.govpromega.kr

Organoids, derived from stem cells or primary tissues, can self-assemble into miniature structures mimicking the morphology and function of native organs. mdpi.comnih.govnih.govpromega.kr They are utilized to model diseases, investigate developmental processes, and assess drug efficacy and toxicity, providing insights into underlying mechanisms in a context more akin to the human body. mdpi.comnih.govnih.govnih.govcrownbio.comnih.gov Similarly, 3D cell cultures, including spheroids and cells grown in scaffolds, offer improved physiological relevance compared to 2D monolayers, allowing for more accurate studies of cell viability, proliferation, migration, and signaling pathways. huborganoids.nlmdpi.comelveflow.comnih.govpromega.krnih.gov These models are particularly valuable for understanding complex biological processes such as tumor biology, drug resistance mechanisms, and tissue-specific responses. nih.govnih.govnih.gov

Despite the broad applicability of these advanced in vitro models in elucidating the mechanisms of various compounds and diseases, comprehensive searches for published research specifically detailing the mechanistic investigations of Cysfluoretin using organoid or 3D cell culture systems did not yield relevant results. Therefore, specific data tables or detailed research findings on this compound in these model systems cannot be presented here based on the current search.

Mechanistic Studies in Non-Mammalian Model Organisms (e.g., Caenorhabditis elegans, Drosophila melanogaster, zebrafish)

Non-mammalian model organisms such as Caenorhabditis elegans, Drosophila melanogaster, and zebrafish offer valuable platforms for preclinical mechanistic studies due to their genetic tractability, relatively simple biological systems, and conserved biological pathways. These models allow for high-throughput screening and the investigation of fundamental biological processes relevant to human health and disease.

Caenorhabditis elegans, a transparent nematode, is widely used for studying genetics, development, aging, and neurobiology. ucl.ac.ukwikipedia.orgfrontiersin.org Its well-defined connectome and invariant cell lineage facilitate the investigation of cellular and molecular mechanisms. wikipedia.org Studies in C. elegans have provided insights into diverse biological processes, including adaptation to infection and the biology of death. nih.govucl.ac.uknih.gov

Drosophila melanogaster, the fruit fly, is a powerful model for genetic studies and has contributed significantly to understanding developmental biology, disease mechanisms, and innate immunity. clinicalleader.comwikipedia.orgnews-medical.netmdpi.com Its short life cycle and extensive genetic tools make it suitable for rapid mechanistic investigations. wikipedia.orgnews-medical.net

Zebrafish (Danio rerio) are utilized for studying development, organogenesis, and disease modeling due to their transparent embryos and external development. nih.govnih.gov They are particularly useful for observing developmental processes and the effects of compounds in vivo. nih.govnih.gov

While these non-mammalian models are instrumental in dissecting biological mechanisms, searches for specific mechanistic studies of this compound conducted in Caenorhabditis elegans, Drosophila melanogaster, or zebrafish did not yield relevant published data. Consequently, detailed research findings or data tables regarding this compound's mechanisms in these organisms cannot be provided based on the conducted searches.

Ex Vivo Tissue Culture and Perfused Organ Systems for Elucidating Biological Responses

Ex vivo tissue culture and perfused organ systems provide a bridge between in vitro cell cultures and in vivo animal models, allowing for the study of biological responses in a more complex and physiologically relevant tissue or organ context outside the living organism. mdpi.comcrownbio.comfrontiersin.orgclinicalleader.comnih.govorganox.comtno.nlfraunhofer.demlsu.ac.innih.govbiorxiv.org

Ex vivo tissue culture involves maintaining tissue fragments or slices in a controlled laboratory environment, preserving some of the tissue's native architecture and cellular interactions. mdpi.comcrownbio.commlsu.ac.in This approach is used to study tissue-specific responses, disease progression, and the effects of therapeutic agents. mdpi.comfrontiersin.orgbiorxiv.orgweizmann.ac.il

Perfused organ systems, such as isolated and perfused organs, maintain the viability and function of entire organs by supplying oxygenated blood or a nutrient-rich solution under controlled conditions. clinicalleader.comnih.govorganox.comtno.nlnih.gov These systems enable the investigation of organ-level responses, drug metabolism, toxicity, and efficacy in a dynamic environment that mimics physiological blood flow and pressure. clinicalleader.comnih.govorganox.comtno.nlfraunhofer.denih.gov

Despite the utility of ex vivo tissue culture and perfused organ systems in preclinical mechanistic studies, searches for published research specifically detailing the mechanistic investigations of this compound using these model systems did not yield relevant results. Therefore, specific data tables or detailed research findings on this compound in these contexts cannot be presented here based on the current search.

Methodological Challenges and Opportunities in Preclinical Model Predictivity for Mechanistic Research

The use of preclinical models in mechanistic research faces various methodological challenges and presents opportunities for improving the predictivity of findings for human relevance. A key challenge lies in the inherent differences between model systems and complex human physiology, which can lead to discrepancies in observed mechanisms and responses. huborganoids.nl For instance, while 3D models offer advantages over 2D cultures, they may still lack the full complexity of the in vivo microenvironment, including immune and vascular components. huborganoids.nlnih.gov Similarly, non-mammalian models, despite conserved pathways, may have species-specific differences that affect the translatability of mechanistic findings.

Opportunities in preclinical model predictivity lie in the continued refinement and development of more sophisticated models that better mimic human physiology and disease. This includes the creation of more complex organoid models incorporating multiple cell types and the tumor microenvironment, as well as the development of advanced perfused systems and organ-on-a-chip technologies. huborganoids.nlelveflow.comnih.govpromega.krfraunhofer.de Integrating multi-omics data and utilizing advanced computational approaches, including AI and machine learning, can enhance the interpretability and predictive power of preclinical models. nih.gov Furthermore, efforts to standardize protocols and improve the characterization of these models are crucial for increasing their reliability and translational value in mechanistic research.

While the general challenges and opportunities in preclinical model predictivity are well-documented, specific information regarding methodological challenges or opportunities encountered in studying this compound using these advanced model systems was not found in the conducted searches.

Future Perspectives and Emerging Research Avenues for Cysfluoretin

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics) in Cysfluoretin Research

The application of multi-omics technologies holds significant promise for a comprehensive understanding of this compound's biological effects and its interactions within biological systems. Integrating data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics can provide a holistic view of the cellular responses to this compound exposure or the metabolic state of producer organisms. the-scientist.comwellcomeconnectingscience.org

Genomics and transcriptomics can shed light on the genetic basis of this compound production in Streptomyces species and how its presence influences gene expression in target organisms. Proteomics can identify proteins that interact with this compound or whose expression levels are altered by it, potentially revealing new targets or pathways affected by the compound. the-scientist.comnih.gov Metabolomics and lipidomics can help in understanding the metabolic fate of this compound and its impact on cellular metabolism and lipid profiles. the-scientist.comthermofisher.com Combining these approaches can provide a systems-level understanding of this compound's biological roles and mechanisms of action. the-scientist.com

Development and Application of Novel Research Tools and Probes for this compound Studies

Advancing this compound research necessitates the development of novel tools and probes. This could include the synthesis of labeled this compound analogs for tracking its distribution and metabolism within cells and organisms. google.com Affinity probes could be designed to isolate and identify proteins that bind directly to this compound, providing insights into its molecular targets beyond glutathione (B108866) S-transferase. asm.orgasm.org Furthermore, the development of highly sensitive and specific analytical methods, potentially utilizing advanced mass spectrometry techniques, would improve the detection and quantification of this compound and its metabolites in complex biological matrices. thermofisher.com Such tools would facilitate detailed pharmacokinetic and pharmacodynamic studies, which are crucial for understanding the compound's behavior in biological systems.

Applications of Artificial Intelligence and Machine Learning in this compound Discovery and Mechanistic Elucidation

Furthermore, AI/ML models can be used for de novo design of this compound analogs with potentially improved activity or specificity. nih.gov They can also predict potential off-target interactions and toxicity, helping to prioritize compounds for further investigation. mdpi.com Machine learning can assist in elucidating the complex biosynthetic pathway of this compound in Streptomyces by analyzing genomic data and predicting enzyme functions involved in its synthesis. nih.govfrontiersin.org

Identification of Unexplored Biological Roles and Novel Molecular Interactions

While this compound has been identified as a glutathione S-transferase inhibitor, its full spectrum of biological activities and molecular interactions remains to be explored. asm.orgasm.org Future research could investigate its potential effects on other enzyme systems, signaling pathways, or cellular processes. Given its origin from Streptomyces, a genus known for producing a wide array of bioactive compounds, this compound might possess additional, as yet undiscovered, biological roles. nih.govepdf.pub

High-throughput screening assays could be employed to test this compound against a diverse range of biological targets and phenotypic assays. google.com Investigating its interactions with other biomolecules beyond proteins, such as nucleic acids or lipids, could reveal novel mechanisms of action. the-scientist.com Furthermore, exploring its potential effects in different cell types or organisms could uncover new therapeutic or biological applications. nih.govresearchgate.net

Q & A

Q. How can researchers determine the molecular structure of Cysfluoretin experimentally?

Methodology: Use a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to analyze functional groups and bonding patterns. For novel compounds, ensure purity via HPLC and compare spectral data with computational simulations (e.g., density functional theory) to validate structural hypotheses .

Q. What experimental protocols are recommended for synthesizing this compound with high reproducibility?

Methodology: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios) using Design of Experiments (DoE) frameworks. Document stepwise procedures in alignment with reproducibility guidelines, including detailed characterization data for intermediates and final products .

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

Methodology: Conduct systematic solubility tests across varied solvents and pH levels. Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables (e.g., impurities, polymorphic forms). Cross-reference results with peer-reviewed literature to isolate methodological discrepancies .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

Methodology: Apply meta-analysis to aggregate data from independent studies, adjusting for variables like dosage, administration routes, and model organisms. Validate hypotheses using orthogonal assays (e.g., CRISPR knockouts or isotopic labeling) to confirm target engagement .

Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?

Methodology: Develop QSAR (Quantitative Structure-Activity Relationship) models using datasets from analogous fluorinated compounds. Validate predictions with in vitro ADME assays (e.g., microsomal stability, plasma protein binding) and refine models via machine learning algorithms .

Q. What advanced spectroscopic techniques are critical for characterizing this compound’s reactive intermediates?

Methodology: Employ time-resolved spectroscopy (e.g., transient absorption spectroscopy) or cryo-trapping coupled with X-ray crystallography to capture short-lived intermediates. Compare experimental data with DFT-based transition-state simulations .

Methodological Frameworks

How to design a robust research question for studying this compound’s mechanism of action?

Methodology: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:

- Population: Cancer cell lines with specific genetic profiles.

- Intervention: this compound at IC50 concentrations.

- Comparison: Untreated controls or standard chemotherapeutics.

- Outcome: Apoptosis markers (e.g., caspase-3 activation). Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How to mitigate bias when interpreting conflicting data on this compound’s toxicity?

Methodology: Use blinded analysis for histopathological assessments and leverage third-party repositories (e.g., PubChem, ChEMBL) for independent validation. Pre-register study protocols to reduce publication bias .

Literature and Data Synthesis

Q. What criteria should guide the selection of primary literature for a this compound review paper?

Methodology: Prioritize peer-reviewed studies with full experimental details (e.g., synthetic routes, analytical conditions). Exclude non-reproducible or commercially biased reports. Use tools like PRISMA flow diagrams to document literature screening processes .

Q. How to integrate contradictory findings into a cohesive narrative about this compound’s applications?

Methodology: Categorize discrepancies by experimental variables (e.g., assay type, concentration ranges). Use causal inference models to distinguish between technical artifacts and biologically significant variations .

Tables: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.